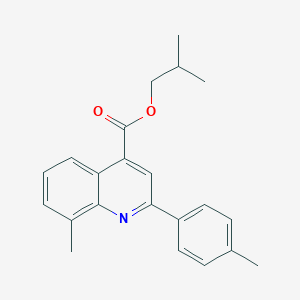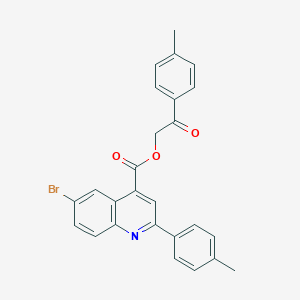
2-benzamido-N-(oxolan-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-benzamido-N-(oxolan-2-ylmethyl)benzamide is an organic compound with the molecular formula C18H19NO3 This compound is characterized by the presence of a benzoylamino group and a tetrahydro-2-furanylmethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzamido-N-(oxolan-2-ylmethyl)benzamide typically involves the following steps:
Formation of Benzoylamino Intermediate: The initial step involves the reaction of benzoyl chloride with an amine to form the benzoylamino intermediate.
Coupling with Tetrahydro-2-furanylmethylamine: The benzoylamino intermediate is then reacted with tetrahydro-2-furanylmethylamine under controlled conditions to form the final product.
The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the coupling reaction. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-benzamido-N-(oxolan-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The benzoylamino group can participate in nucleophilic substitution reactions, where nucleophiles replace the benzoyl group under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the benzoyl group.
Scientific Research Applications
2-benzamido-N-(oxolan-2-ylmethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-benzamido-N-(oxolan-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biochemical pathways. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzoylamino)benzoic acid
- N-(Tetrahydro-2-furanylmethyl)benzamide
- 2-(Benzoylamino)-N-methylbenzamide
Uniqueness
2-benzamido-N-(oxolan-2-ylmethyl)benzamide is unique due to the presence of both benzoylamino and tetrahydro-2-furanylmethyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C19H20N2O3 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-benzamido-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C19H20N2O3/c22-18(14-7-2-1-3-8-14)21-17-11-5-4-10-16(17)19(23)20-13-15-9-6-12-24-15/h1-5,7-8,10-11,15H,6,9,12-13H2,(H,20,23)(H,21,22) |
InChI Key |
PTQMUAPZOJNCKV-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-methoxyphenyl)-N-[4-(3-methylphenoxy)phenyl]quinoline-4-carboxamide](/img/structure/B340603.png)
![5-{[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B340609.png)
![4-{[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B340610.png)









